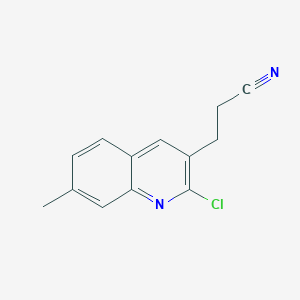

3-(2-Chloro-7-methylquinolin-3-yl)propanenitrile

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(2-Chloro-7-methylquinolin-3-yl)propanenitrile is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline ring substituted with a chlorine atom at the second position and a methyl group at the seventh position, along with a propanenitrile group at the third position.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-7-methylquinolin-3-yl)propanenitrile typically involves the following steps:

Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

Chlorination and Methylation: The quinoline ring is then chlorinated at the second position using thionyl chloride or phosphorus pentachloride. Methylation at the seventh position can be achieved using methyl iodide in the presence of a base such as potassium carbonate.

Introduction of the Propanenitrile Group: The final step involves the introduction of the propanenitrile group at the third position. This can be done through a nucleophilic substitution reaction using a suitable nitrile reagent such as sodium cyanide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and scalable production.

化学反应分析

Types of Reactions

3-(2-Chloro-7-methylquinolin-3-yl)propanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the nitrile group can yield primary amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: The chlorine atom at the second position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, catalytic hydrogenation.

Substitution: Amines, thiols, alkoxides.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Primary amines.

Substitution: Various substituted quinoline derivatives.

科学研究应用

While the exact compound "3-(2-Chloro-7-methylquinolin-3-yl)propanenitrile" is not specifically detailed across the provided search results, the broader applications of quinoline derivatives, particularly those with chloro and methyl substitutions, and their related chemical reactions, can provide insight.

Multicomponent Reactions (MCRs) in Synthesizing Biologically Active Quinoline Derivatives: Multicomponent reactions serve as a key tool for synthesizing a variety of organic molecules, many of which exhibit biological activity . These reactions expedite the synthesis process and are valuable in medicinal chemistry and drug discovery .

Biological Activity and Applications of Quinoline Derivatives:

- Calcium Channel Blockers: Certain quinoline derivatives have demonstrated the ability to block Ca2+ entry, showing selectivity for specific calcium channels. These compounds can protect against calcium overload and oxidative stress, making them potentially useful in treating neurological disorders .

- Acetylcholinesterase Inhibitors: Some pyran derivatives, synthesized via multicomponent reactions involving aryl aldehydes, hydroxy-methyl-pyran-2-one, and malononitrile, have been evaluated as potential acetylcholinesterase inhibitors for treating diseases such as Alzheimer’s and Parkinson’s .

- Herbicidal Properties: 3,7-Dichloro-8-quinoline derivatives have herbicidal properties and can be used to control undesirable plant growth. These derivatives can be mixed with other herbicides or crop protection agents to combat pests, fungi, or bacteria .

- Antifungal Applications: Trisubstituted silylphenoxyquinolines and their analogues can be used as microbicides, particularly as fungicide active compounds, addressing the need for new compounds to combat pathogen resistance .

- EZH2 Inhibition: Quinoline compounds are effective in inhibiting EZH2, which is a target for treating cancers, autoimmune diseases, and other disorders .

** modification and its impact on biological activity:** The modification of quinoline derivatives, such as replacing the quinoline moiety with other aromatic substituents, can affect their potency and selectivity against human targets . For instance, replacing quinoline with pyridine can alter the inhibitory activity and cytotoxicity of the resulting compounds .

Synthesis through Cross-Coupling Reactions: Cross-coupling reactions, such as Suzuki, Buchwald–Hartwig amination, and Sonogashira coupling, are employed in the synthesis of quinoline derivatives . These reactions allow for the introduction of various substituents at different positions on the quinoline ring, influencing the biological activity of the resulting compounds .

作用机制

The mechanism of action of 3-(2-Chloro-7-methylquinolin-3-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and leading to various biological effects. In medicinal chemistry, it is often designed to inhibit specific enzymes or receptors involved in disease pathways.

相似化合物的比较

Similar Compounds

3-(2-Morpholinoquinolin-3-yl)propanenitrile: This compound has a morpholino group instead of a chlorine atom and exhibits different biological activities.

3-(2-Chloroquinolin-3-yl)propanenitrile: Lacks the methyl group at the seventh position, which can influence its chemical reactivity and biological properties.

3-(2-Chloro-7-methylquinolin-3-yl)acrylonitrile: Contains an acrylonitrile group instead of a propanenitrile group, affecting its chemical behavior and applications.

Uniqueness

3-(2-Chloro-7-methylquinolin-3-yl)propanenitrile is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. The presence of both chlorine and methyl groups, along with the propanenitrile moiety, makes it a versatile compound for various applications in research and industry.

生物活性

3-(2-Chloro-7-methylquinolin-3-yl)propanenitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline moiety, which is known for its diverse biological activities. The presence of the chloro and methyl groups on the quinoline ring significantly influences the compound's reactivity and biological properties.

Research indicates that this compound may exert its biological effects primarily through the following mechanisms:

- Inhibition of FtsZ Protein : Similar compounds have been shown to target FtsZ, a protein crucial for bacterial cell division. Inhibition of FtsZ disrupts bacterial cytokinesis, leading to cell death.

- Interaction with Tubulin : Compounds related to quinoline derivatives have demonstrated the ability to inhibit tubulin polymerization. This interaction can lead to cell cycle arrest and apoptosis in cancer cells .

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains, including Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values indicate potent activity, suggesting its potential as an antibacterial agent .

Anticancer Activity

The compound has shown promising anticancer properties in vitro. It was evaluated against several cancer cell lines, revealing cytotoxic effects at micromolar concentrations. The mechanism appears to involve apoptosis induction and disruption of mitotic spindle formation .

Case Studies

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features:

- Chloro Group : Enhances lipophilicity and may improve binding affinity to biological targets.

- Methyl Group : Contributes to steric effects that can influence the compound's interaction with proteins.

属性

IUPAC Name |

3-(2-chloro-7-methylquinolin-3-yl)propanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2/c1-9-4-5-10-8-11(3-2-6-15)13(14)16-12(10)7-9/h4-5,7-8H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEJJHBCFKKUGEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=C(C=C2C=C1)CCC#N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。